Ethyl 3,5-dihydroxybenzoate
CAS No.: 4142-98-7
Cat. No.: VC20748811
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4142-98-7 |
---|---|
Molecular Formula | C9H10O4 |
Molecular Weight | 182.17 g/mol |
IUPAC Name | ethyl 3,5-dihydroxybenzoate |
Standard InChI | InChI=1S/C9H10O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,10-11H,2H2,1H3 |
Standard InChI Key | APHYVLPIZUVDTK-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=CC(=C1)O)O |
Canonical SMILES | CCOC(=O)C1=CC(=CC(=C1)O)O |
Chemical Identity and Structural Properties
Ethyl 3,5-dihydroxybenzoate is characterized by specific molecular parameters that define its chemical identity. This compound exists in both anhydrous and hydrate forms, with the latter commonly encountered in laboratory settings.
Basic Identification
The compound is primarily identified by its CAS number and molecular formula. The anhydrous form has the CAS number 4142-98-7, while the hydrate form is identified by CAS number 205534-89-0 . The chemical formula for the anhydrous compound is C₉H₁₀O₄, corresponding to a molecular weight of 182.17 g/mol . The hydrate form has a molecular formula of C₁₈H₂₂O₉ with a significantly higher molecular weight of 382.36 g/mol .
Physical Characteristics
Ethyl 3,5-dihydroxybenzoate appears as pale brown to brown crystals or crystalline powder in its pure form . Its physical attributes play an important role in its handling and application in laboratory settings. The compound's solubility characteristics are particularly noteworthy for research applications.
Table 1: Physical Properties of Ethyl 3,5-dihydroxybenzoate
Property | Anhydrous Form | Hydrate Form |
---|---|---|
CAS Number | 4142-98-7 | 205534-89-0 |
Molecular Formula | C₉H₁₀O₄ | C₁₈H₂₂O₉ |
Molecular Weight | 182.17 g/mol | 382.36 g/mol |
Appearance | Pale brown to brown crystals/powder | Crystalline |
Solubility in DMSO | 100 mg/mL (548.94 mM) | Not specified |
Melting Point | Not available | Not available |
Boiling Point | Not available | Not available |
Density | Not available | Not available |
The solubility of Ethyl 3,5-dihydroxybenzoate in DMSO is particularly important for laboratory applications, as it often requires ultrasonic treatment to achieve complete dissolution . This property is crucial when preparing stock solutions for biological assays and other experimental procedures.
Chemical Reactivity and Stability
Functional Group Reactivity
The presence of two hydroxyl groups on the aromatic ring confers specific reactivity patterns to the compound. These hydroxyl groups can participate in hydrogen bonding and can undergo various chemical modifications including esterification, etherification, and oxidation reactions. The carboxyl group, already modified as an ethyl ester, can undergo hydrolysis under appropriate conditions to yield the corresponding carboxylic acid.
Stability Considerations
For optimal preservation of its chemical integrity, Ethyl 3,5-dihydroxybenzoate should be stored at room temperature . For prepared solutions, storage recommendations vary with temperature: solutions stored at -80°C should be used within 6 months, while those at -20°C should be used within 1 month . To prevent degradation from repeated freeze-thaw cycles, it is advisable to store solutions in separate packages after preparation .
Applications in Research
Solution Preparation for Research
For laboratory applications, proper preparation of stock solutions is essential. The concentration and volume depend on the specific requirements of the experiment.
Table 2: Stock Solution Preparation Guide for Ethyl 3,5-dihydroxybenzoate
Desired Concentration | Amount of Compound | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 5.4894 mL | 27.4469 mL | 54.8938 mL |
5 mM | 1.0979 mL | 5.4894 mL | 10.9788 mL |
10 mM | 0.5489 mL | 2.7447 mL | 5.4894 mL |
These calculations are based on the molecular weight of the anhydrous form (182.17 g/mol) and assume DMSO as the solvent . For precise solution preparation, researchers should consider the specific form (anhydrous or hydrate) they are working with and adjust calculations accordingly.
Comparative Analysis with Related Compounds
Structural Analogues
Comparison with structurally related compounds can provide insights into the potential properties and activities of Ethyl 3,5-dihydroxybenzoate. Two relevant analogues are Ethyl 3,4-dihydroxybenzoate and Ethyl 3,5-dimethoxybenzoate.
Ethyl 3,4-dihydroxybenzoate differs in the position of one hydroxyl group (position 4 instead of 5) and has been studied for its inhibitory effects on collagen production in fibroblast cultures . This compound selectively reduces procollagen production by inhibiting the post-translational synthesis of 4-hydroxyproline, suggesting potential applications in treating fibrotic diseases .
Ethyl 3,5-dimethoxybenzoate, with methoxy groups replacing the hydroxyl groups, has a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . The substitution of hydroxyl with methoxy groups would be expected to reduce hydrogen bonding capacity but increase lipophilicity compared to Ethyl 3,5-dihydroxybenzoate.
Table 3: Comparison of Ethyl 3,5-dihydroxybenzoate with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Notable Properties/Applications |
---|---|---|---|---|
Ethyl 3,5-dihydroxybenzoate | C₉H₁₀O₄ | 182.17 g/mol | Two hydroxyl groups at positions 3 and 5; ethyl ester | Research use only; requires ultrasonic treatment for complete dissolution in DMSO |
Ethyl 3,4-dihydroxybenzoate | C₉H₁₀O₄ | 182.17 g/mol | Two hydroxyl groups at positions 3 and 4; ethyl ester | Inhibits prolyl 4-hydroxylase; reduces procollagen production; potential application in fibrotic diseases |
Ethyl 3,5-dimethoxybenzoate | C₁₁H₁₄O₄ | 210.23 g/mol | Two methoxy groups at positions 3 and 5; ethyl ester | Different lipophilicity profile compared to hydroxyl analogues |
Structure-Activity Relationships
The position and nature of substituents on the aromatic ring significantly influence the biological activity of benzoate derivatives. For example, the inhibitory effect of Ethyl 3,4-dihydroxybenzoate on prolyl 4-hydroxylase is attributed to its structural similarity to alpha-ketoglutarate and ascorbate . The change in substituent position from 3,4 to 3,5, as in Ethyl 3,5-dihydroxybenzoate, could potentially alter this activity, creating opportunities for distinct biological effects.
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